2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid
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Overview
Description
2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid is a boronic acid derivative that has gained significant attention in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a trifluoromethyl group and a boronic acid moiety attached to a pyridine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid can be achieved through several methods:
Metal-Halogen Exchange: This method involves the metal-halogen exchange of the corresponding pyridinyl halides followed by borylation using trialkylborates.
Directed Ortho-Metallation (DoM): The metal-hydrogen exchange of the corresponding substituted pyridine under DoM conditions followed by borylation using trialkylborates.
Palladium-Catalyzed Cross Coupling: This method involves the palladium-catalyzed cross coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane.
C-H or C-F Bond Activation: Iridium- or rhodium-catalyzed C-H or C-F bond activation followed by borylation.
[4+2] Cycloaddition: This method involves the [4+2] cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with a focus on optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki–Miyaura coupling reactions.
Alcohols and Ketones: Formed from oxidation reactions.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid primarily involves its role as a boronic acid reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine-5-boronic acid
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid is unique due to the presence of both a trifluoromethyl group and a boronic acid moiety on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile reagent in organic synthesis. Its ability to participate in a wide range of reactions, including Suzuki–Miyaura coupling, oxidation, and substitution, further enhances its utility in various scientific and industrial applications .
Properties
Molecular Formula |
C7H7BF3NO2 |
---|---|
Molecular Weight |
204.94 g/mol |
IUPAC Name |
[6-methyl-4-(trifluoromethyl)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO2/c1-4-2-5(7(9,10)11)3-6(12-4)8(13)14/h2-3,13-14H,1H3 |
InChI Key |
FKZFILLYWSEKMQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=N1)C)C(F)(F)F)(O)O |
Origin of Product |
United States |
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